1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common method involves the reaction of 7-chloroquinoline with 2-(4-(2-aminoethyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or methanol, and the mixture is stirred at elevated temperatures (around 80°C) for an extended period (48 hours) to ensure complete reaction . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol
- 4-(2-Aminoethyl)-1-piperazinyl]acetic acid
- 2-(1-Piperazinyl)ethylamine
Uniqueness
1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its combination of a quinoline core and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H24Cl2F3N5O |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
1-[4-[2-[4-(2-aminoethyl)piperazin-1-yl]ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C19H23ClF3N5O.ClH/c20-13-1-2-14-16(11-13)26-12-15(18(29)19(21,22)23)17(14)25-4-6-28-9-7-27(5-3-24)8-10-28;/h1-2,11-12H,3-10,24H2,(H,25,26);1H |
InChI Key |
QYKRTQWPGHIEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)CCNC2=C3C=CC(=CC3=NC=C2C(=O)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
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